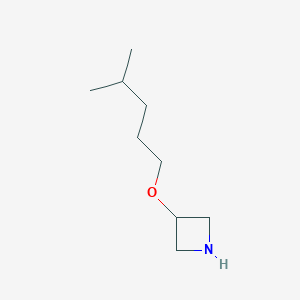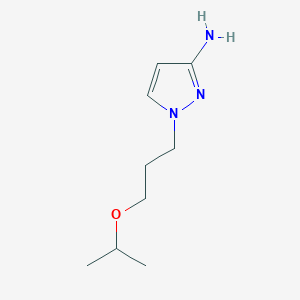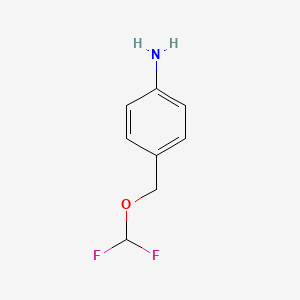
4-(Difluoromethoxymethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Difluoromethoxy)methyl]aniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a difluoromethoxy group and a methyl group
Vorbereitungsmethoden
The synthesis of 4-[(difluoromethoxy)methyl]aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using hydrazine and water as reducing agents, catalyzed by ferric oxide and activated carbon .
Analyse Chemischer Reaktionen
4-[(Difluoromethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, monochlorodifluoromethane, hydrazine, and ferric oxide.
Wissenschaftliche Forschungsanwendungen
4-[(Difluoromethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(difluoromethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(Difluoromethoxy)methyl]aniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and binding properties.
4-(Methylthio)aniline: The presence of a methylthio group instead of a difluoromethoxy group can lead to different chemical and biological properties.
2-(Difluoromethoxy)aniline: The position of the difluoromethoxy group on the benzene ring can influence the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
4-(difluoromethoxymethyl)aniline |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2 |
InChI-Schlüssel |
DJOGDYFIJQWBDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



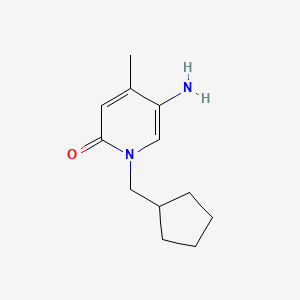




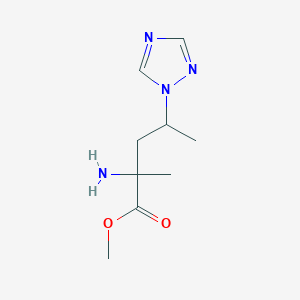
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
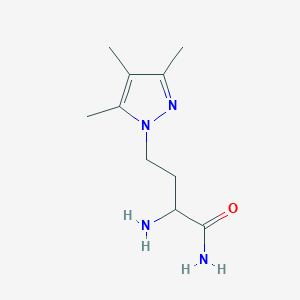
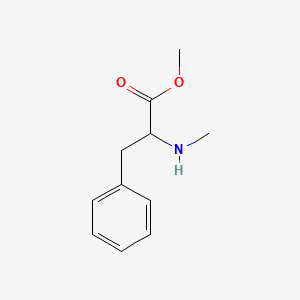
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
